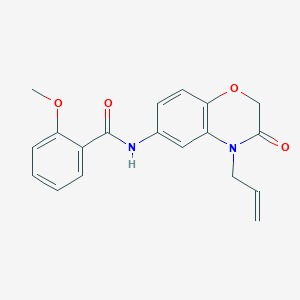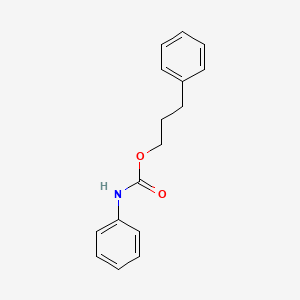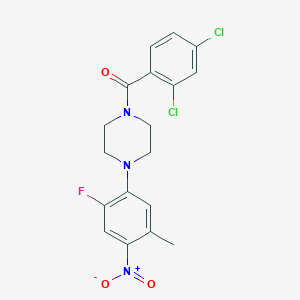![molecular formula C21H31Cl2N3O2 B4882093 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882093.png)
1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride, also known as MPPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in regulating synaptic transmission and plasticity in the central nervous system.
Wirkmechanismus
MGluR7 is a G protein-coupled receptor that is primarily expressed in the presynaptic terminal of neurons. Activation of mGluR7 by glutamate inhibits the release of neurotransmitters, including glutamate itself, and regulates synaptic plasticity. 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride selectively binds to the allosteric site of mGluR7 and inhibits its activity, resulting in increased neurotransmitter release and enhanced synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride enhances long-term potentiation, a cellular mechanism underlying learning and memory, in the hippocampus and prefrontal cortex of rats. 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and depression. In addition, 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride is a highly selective antagonist of mGluR7 and does not interact with other mGluR subtypes or other neurotransmitter receptors. This specificity makes it a valuable tool for studying the role of mGluR7 in neurological and psychiatric disorders. However, the potency and efficacy of 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride can vary depending on the experimental conditions and the animal model used.
Zukünftige Richtungen
Could include investigating the effects of 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride on other neurotransmitter systems, such as the dopamine and serotonin systems, and exploring the potential of 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride as a treatment for other disorders, such as epilepsy and neurodegenerative diseases. In addition, the development of more potent and selective mGluR7 antagonists could improve the efficacy and specificity of this class of compounds.
Synthesemethoden
The synthesis of 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride involves the reaction of mesityl oxide with 4-(2-pyridinyl)-1-piperazinecarboxaldehyde, followed by reduction with sodium borohydride and protection of the resulting alcohol with tert-butyl dimethylsilyl chloride. The protected alcohol is then deprotected with trifluoroacetic acid and converted to the dihydrochloride salt with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The selective antagonism of mGluR7 by 1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride has been shown to modulate glutamatergic neurotransmission and improve cognitive function in animal models of these disorders.
Eigenschaften
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2.2ClH/c1-16-12-17(2)21(18(3)13-16)26-15-19(25)14-23-8-10-24(11-9-23)20-6-4-5-7-22-20;;/h4-7,12-13,19,25H,8-11,14-15H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQBSCBFOHLYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN2CCN(CC2)C3=CC=CC=N3)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyridin-2-ylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-ethynylbenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4882033.png)
![4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4882047.png)
![3-{[(5-carboxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4882048.png)

![1-(2-methylbenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882066.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4882072.png)
![N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4882079.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide](/img/structure/B4882082.png)


![3-benzyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882105.png)
![3-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4882106.png)
![2-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B4882107.png)